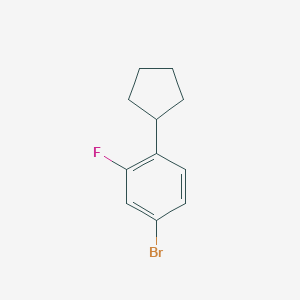

4-Bromo-1-cyclopentyl-2-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

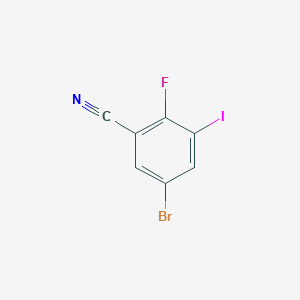

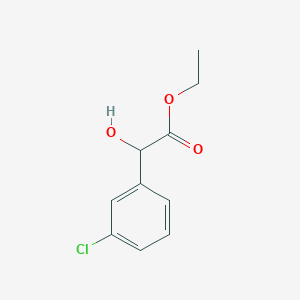

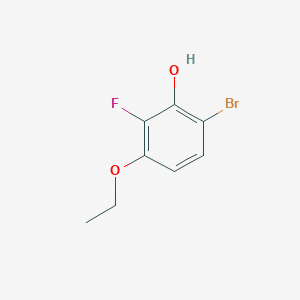

4-Bromo-1-cyclopentyl-2-fluorobenzene is a chemical compound with the molecular weight of 243.12 . It is a liquid in physical form . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H12BrF/c12-9-5-6-10 (11 (13)7-9)8-3-1-2-4-8/h5-8H,1-4H2 . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, 1 bromine atom, and 1 fluorine atom in the molecule. Physical and Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 243.12 . The InChI code for this compound is1S/C11H12BrF/c12-9-5-6-10 (11 (13)7-9)8-3-1-2-4-8/h5-8H,1-4H2 .

Applications De Recherche Scientifique

Electrochemical Studies The electrochemical fluorination of aromatic compounds, including halobenzenes, has been studied in various research contexts. For instance, Hirohide Horio et al. (1996) explored the mechanism of formation of difluorobenzene during the electrolysis of different halobenzenes in specific electrolyte solutions. This study offers insights into the chemical behavior of halobenzenes, including compounds similar to 4-Bromo-1-cyclopentyl-2-fluorobenzene, under electrochemical conditions (Hirohide Horio et al., 1996).

Radiochemical Synthesis In the field of radiochemistry, the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene is crucial for 18F-arylation reactions. J. Ermert et al. (2004) compared different methods for preparing this compound, highlighting its importance in the synthesis of radiochemicals (J. Ermert et al., 2004).

Photoreactions and Insertion Reactions D. Bryce-Smith et al. (1980) investigated the photoreactions of halogenobenzenes with cyclopentene. This study provides insights into the reactions and product formation involving halogenobenzenes, which is relevant to understanding the behavior of this compound in similar conditions (D. Bryce-Smith et al., 1980).

Catalysis in Organic Synthesis The role of this compound in catalysis, specifically in Suzuki-Miyaura C-C coupling reactions, has been explored. Roghayeh Sadeghi Erami et al. (2017) described the preparation of fluorinated biphenyl derivatives using a heterogeneous system in Suzuki-Miyaura C-C coupling reactions, where 1-bromo-4-fluorobenzene played a key role (Roghayeh Sadeghi Erami et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds are known to react at the benzylic position , which suggests that this compound may also target the same site.

Mode of Action

It’s known that benzylic halides typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation . This suggests that 4-Bromo-1-cyclopentyl-2-fluorobenzene may interact with its targets through similar mechanisms.

Biochemical Pathways

Given its potential mode of action, it may be involved in free radical bromination, nucleophilic substitution, and oxidation reactions .

Propriétés

IUPAC Name |

4-bromo-1-cyclopentyl-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrF/c12-9-5-6-10(11(13)7-9)8-3-1-2-4-8/h5-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKDFZIFOXOLJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone](/img/structure/B6309000.png)